2-Butylpiperidine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in several papers. For instance, two efficient routes to synthesize 1-tert-butyl-4-chloropiperidine are described, with one route involving a chlorination reaction and the other involving the addition of methylmagnesium chloride to a dimethyliminium salt . Another paper discusses the single-step synthesis of 5,6,7,8-tetrahydroindolizines via the annulation of 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds . These methods highlight the versatility of piperidine chemistry and the potential for creating a wide array of derivatives, including 2-butylpiperidine hydrochloride.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for understanding their chemical behavior. The conformation of the piperidine ring is investigated in several papers, with studies showing that bulky substituents can hinder close molecular interactions due to steric effects . The crystal and molecular structure of certain derivatives reveal that they exist in a chair conformation in the solid state . Additionally, the structure of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride is discussed, with the piperidinium ring adopting a chair conformation with various substituents in equatorial or axial positions .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be inferred from the synthesis methods and the molecular structures. For example, the chlorination reaction used in the synthesis of 1-tert-butyl-4-chloropiperidine suggests that piperidine rings can undergo substitution reactions . The annulation reaction to form tetrahydroindolizines indicates that piperidine derivatives can participate in cyclization reactions with other compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, boiling point, and reactivity. For example, the conformational analysis of N-trifluoroacetyl-2-methoxy-4-t.butylpiperidine and its isomers provides insights into the solution conformations and the barriers to amide bond rotation, which are relevant to their chemical behavior . The inclusion complex formation of 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride with β-cyclodextrin suggests that some piperidine derivatives can form host-guest complexes, which can alter their solubility and stability .
Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
In addition, piperidine and its derivative piperine have shown potential in anticancer applications . They have therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . These compounds can inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
properties
IUPAC Name |
2-butylpiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h9-10H,2-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFAOPBWIOMXEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylpiperidine hydrochloride | |
CAS RN |
72939-23-2 |
Source
|
Record name | Piperidine, 2-butyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72939-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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